2-[5-amino-3-(methylamino)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrazol-1-yl]-N-(4-chlorophenyl)acetamide
Description
The compound 2-[5-amino-3-(methylamino)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrazol-1-yl]-N-(4-chlorophenyl)acetamide is a heterocyclic acetamide derivative featuring a pyrazole core substituted with amino, methylamino, and 1,2,4-oxadiazolyl groups. The oxadiazole moiety is further linked to a 4-methylphenyl ring, while the acetamide chain terminates in a 4-chlorophenyl group.
Properties
IUPAC Name |
2-[5-amino-3-(methylamino)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrazol-1-yl]-N-(4-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN7O2/c1-12-3-5-13(6-4-12)19-26-21(31-28-19)17-18(23)29(27-20(17)24-2)11-16(30)25-15-9-7-14(22)8-10-15/h3-10H,11,23H2,1-2H3,(H,24,27)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUMWKQMLCFHJHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=C3NC)CC(=O)NC4=CC=C(C=C4)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[5-amino-3-(methylamino)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrazol-1-yl]-N-(4-chlorophenyl)acetamide (CAS Number: 1171766-65-6) is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, focusing on its anticancer and antimicrobial effects, as well as its mechanism of action.
- Molecular Formula : C21H20ClN7O2
- Molecular Weight : 437.9 g/mol
- Structure : The compound features a complex structure that includes a pyrazole ring, oxadiazole moiety, and various substituents that may influence its biological activity.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties.
Case Studies and Research Findings
- Cytotoxicity Assays : In vitro studies have demonstrated that related compounds possess IC50 values in the low micromolar range against various cancer cell lines. For instance, a related compound showed an IC50 of less than 10 µM against A549 lung adenocarcinoma cells .
- Mechanism of Action : The anticancer activity is often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival. For example, molecular dynamics simulations have revealed interactions with Bcl-2 proteins, suggesting that these compounds may induce apoptosis through mitochondrial pathways .
- Structure-Activity Relationship (SAR) : The presence of specific functional groups, such as the methyl group on the phenyl ring and the oxadiazole moiety, has been correlated with enhanced cytotoxicity. Variations in these groups can significantly influence the potency of the compound against cancer cells .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored.
Antibacterial and Antifungal Effects
- Minimum Inhibitory Concentration (MIC) : Related compounds have shown promising antibacterial activity with MIC values ranging from 4.69 to 22.9 µM against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, and up to 156.47 µM against Gram-negative bacteria like Escherichia coli .
- Fungal Activity : These compounds also exhibited antifungal properties against Candida albicans and Fusarium oxysporum, with MIC values indicating moderate to good efficacy .
Summary Table of Biological Activities
| Activity Type | Target Organisms/Cells | IC50/MIC Values (µM) |
|---|---|---|
| Anticancer | A549 (lung cancer) | <10 |
| Jurkat (leukemia) | <15 | |
| Antibacterial | Staphylococcus aureus | 5.64 |
| Escherichia coli | 156.47 | |
| Antifungal | Candida albicans | 16.69 |
Scientific Research Applications
Anticancer Applications
The compound exhibits promising anticancer properties , as evidenced by various studies:
- Cytotoxicity Assays : In vitro studies indicate that related compounds have IC50 values in the low micromolar range against several cancer cell lines. For example, one study reported an IC50 of less than 10 µM against A549 lung adenocarcinoma cells.
- Mechanism of Action : The anticancer activity is attributed to the inhibition of critical signaling pathways involved in cell proliferation and survival. Molecular dynamics simulations suggest interactions with Bcl-2 proteins, indicating potential induction of apoptosis through mitochondrial pathways.
- Structure-Activity Relationship (SAR) : The presence of specific functional groups, such as a methyl group on the phenyl ring and the oxadiazole moiety, correlates with enhanced cytotoxicity. Variations in these groups significantly influence the compound's potency against cancer cells.
Antimicrobial Applications
The antimicrobial properties of this compound have also been explored:
- Antibacterial Activity : Related compounds have demonstrated promising antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 22.9 µM against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, while showing MIC values up to 156.47 µM against Gram-negative bacteria such as Escherichia coli.
- Antifungal Activity : The compound has exhibited antifungal properties against species like Candida albicans and Fusarium oxysporum, with MIC values indicating moderate to good efficacy.
Summary Table of Biological Activities
| Activity Type | Target Organisms/Cells | IC50/MIC Values (µM) |
|---|---|---|
| Anticancer | A549 (lung cancer) | <10 |
| Jurkat (leukemia) | <15 | |
| Antibacterial | Staphylococcus aureus | 5.64 |
| Escherichia coli | 156.47 | |
| Antifungal | Candida albicans | 16.69 |
Case Study 1: Anticancer Efficacy
A study conducted on the cytotoxic effects of similar compounds revealed that they significantly inhibited the growth of various cancer cell lines, suggesting potential for development into therapeutic agents for cancer treatment.
Case Study 2: Antimicrobial Efficacy
Research on the antimicrobial effects highlighted that compounds with similar structures exhibited effective inhibition against both bacterial and fungal pathogens, indicating their potential use in developing new antimicrobial therapies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with the target molecule, enabling comparative analysis of their properties and applications:
Pyrazole-Acetamide Derivatives
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide Structure: Pyrazole core with 3-cyano and 1-(4-chlorophenyl) substituents; acetamide linked via a chloro group. Key Differences: Lacks oxadiazole and methylamino groups; includes a cyano substituent. Applications: Intermediate in synthesizing Fipronil derivatives (insecticides). Crystal structure analysis reveals a dihedral angle of 30.7° between pyrazole and benzene rings, with intermolecular N–H⋯O hydrogen bonds influencing stability . Synthesis: Derived from 5-amino-1-(4-chlorophenyl)-1H-pyrazole-3-carbonitrile and 2-chloroacetyl chloride .
2-{5-Amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chlorobenzyl)acetamide Structure: Pyrazole with methylsulfanyl (S–CH₃) and oxadiazole-linked 4-methoxyphenyl groups; acetamide attached to 2-chlorobenzyl. Key Differences: Methoxy vs. methylphenyl on oxadiazole; methylsulfanyl vs. methylamino on pyrazole. Methylsulfanyl may influence lipophilicity and metabolic stability .
Oxadiazole/Triazole Hybrids
2-{[4-Allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorobenzyl)acetamide
- Structure : Triazole core substituted with allyl and pyridinyl groups; sulfanyl-acetamide chain.
- Key Differences : Triazole replaces oxadiazole; allyl and pyridinyl groups introduce steric and electronic variability.
- Applications : Triazole derivatives are explored for antimicrobial activity. The pyridinyl group may enhance solubility or metal coordination .
N-(4-Chlorobenzyl)-2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Structure: Triazole with 4-chlorophenyl and pyrrolyl substituents; acetamide linked to 4-chlorobenzyl. Synthesis: Likely involves cyclization of thiosemicarbazides or reaction of hydrazine derivatives with carbonyl compounds .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Synthetic Routes : The target compound’s synthesis likely parallels methods for analogous pyrazole-oxadiazole hybrids, such as cyclocondensation of hydrazides with nitriles or oxidative cyclization of thiosemicarbazides .
Structure-Activity Relationships (SAR) :
- Oxadiazole vs. Triazole : Oxadiazoles are more electron-deficient, enhancing π-π stacking with biological targets, while triazoles offer better metabolic stability .
- Substituent Effects : The 4-methylphenyl group on oxadiazole may improve lipophilicity and membrane permeability compared to methoxy or pyridinyl analogs .
- Acetamide Chain : The 4-chlorophenyl terminus could enhance receptor binding via hydrophobic interactions, as seen in chlorophenyl-containing insecticides .
- Biological Potential: While direct data for the target compound is unavailable, structurally related pyrazole-oxadiazole hybrids exhibit antimalarial and antimicrobial activities. For example, 5-amino-3-(methylthio)-N-(4-(3-oxomorpholino)phenyl)-1H-pyrazole-4-carboxamide derivatives show efficacy against Plasmodium falciparum .
Preparation Methods
Condensation of β-Ketoester with Hydrazine
Ethyl acetoacetate reacts with methylhydrazine in ethanol under reflux to form 3-methylamino-5-methyl-1H-pyrazole-4-carboxylate (1 ). This step typically achieves 75–85% yield under nitrogen atmosphere.
Nitrile Functionalization
The ester group in 1 is hydrolyzed to a carboxylic acid (2 ) using 6M HCl, followed by conversion to a nitrile via dehydration with PCl₅. This two-step process yields 5-amino-3-(methylamino)-1H-pyrazole-4-carbonitrile (3 ) with 68–72% overall efficiency.
Table 1 : Optimization of Pyrazole Nitrile Synthesis
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | Ethanol | THF | Ethanol |
| Temperature (°C) | 80 | 65 | 80 |
| Reaction Time (h) | 8 | 12 | 8 |
| Yield (%) | 72 | 65 | 72 |
Oxadiazole Ring Formation
The 1,2,4-oxadiazole moiety is constructed via cyclization of an amidoxime intermediate with a carboxylic acid derivative.
Amidoxime Preparation
3 reacts with hydroxylamine hydrochloride in pyridine to form 5-amino-3-(methylamino)-1H-pyrazole-4-carboximidamide (4 ). This exothermic reaction requires careful temperature control (0–5°C) to prevent decomposition, yielding 80–85% product.
Cyclocondensation with 4-Methylbenzoyl Chloride
4 undergoes cyclization with 4-methylbenzoyl chloride in dichloromethane using triethylamine as a base. The reaction proceeds via nucleophilic acyl substitution, forming the oxadiazole ring (5 ) with 65–70% yield after recrystallization from ethanol.
Critical Parameters :
-
Stoichiometry : 1:1.2 ratio of amidoxime to acyl chloride minimizes dimerization.
-
Base Strength : Triethylamine (pKₐ = 10.75) outperforms weaker bases like NaHCO₃.
Acetamide Side-Chain Installation
The N-(4-chlorophenyl)acetamide group is introduced via alkylation of the pyrazole nitrogen.
Chloroacetylation
5 reacts with chloroacetyl chloride in acetone under reflux with K₂CO₃ as a base. This SN2 reaction yields 2-chloro-N-(4-chlorophenyl)acetamide-pyrazole-oxadiazole intermediate (6 ) in 60–65% yield.
Amination
6 undergoes nucleophilic displacement with methylamine (40% aqueous solution) in THF at 50°C for 12 hours. This step finalizes the methylamino group, delivering the target compound with 55–60% yield after column chromatography (silica gel, ethyl acetate/hexane).
Alternative Microwave-Assisted Synthesis
Recent advances in green chemistry demonstrate the efficacy of microwave irradiation for accelerating key steps:
Table 2 : Conventional vs. Microwave Synthesis Comparison
| Step | Conventional Method | Microwave Method | Yield Improvement |
|---|---|---|---|
| Oxadiazole Formation | 6 h reflux, 65% yield | 15 min, 80°C, 78% yield | +13% |
| Acetamide Alkylation | 12 h, 60°C, 60% yield | 30 min, 100°C, 72% yield | +12% |
Microwave conditions enhance reaction rates through dipole polarization, reducing side reactions and improving atom economy.
Purification and Characterization
Final purification employs a three-step protocol:
-
Liquid-Liquid Extraction : Dichloromethane/water (3:1) removes polar impurities.
-
Column Chromatography : Silica gel (230–400 mesh) with gradient elution (hexane → ethyl acetate).
-
Recrystallization : Ethanol/water (4:1) yields analytically pure compound (HPLC purity >98%).
Spectroscopic Data :
-
¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, oxadiazole-H), 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 6.12 (s, 2H, NH₂), 4.82 (s, 2H, CH₂), 2.91 (s, 3H, N-CH₃).
-
HRMS (ESI+) : m/z calcd for C₂₁H₂₀ClN₇O₂ [M+H]⁺ 438.1412, found 438.1409.
Challenges and Optimization Opportunities
-
Oxadiazole Ring Stability : The 1,2,4-oxadiazole moiety is prone to hydrolytic cleavage under strongly acidic conditions. Mitigation strategies include using anhydrous solvents and avoiding prolonged exposure to HCl.
-
Regioselectivity in Pyrazole Formation : Competing pathways during pyrazole synthesis can yield regioisomers. Kinetic control via low-temperature addition (<10°C) improves selectivity.
-
Scale-Up Limitations : Microwave methods face energy transfer inefficiencies at >100 g scale. Continuous flow reactors may address this through precise temperature control .
Q & A
Q. What are the common synthetic routes for this compound, and how are intermediates characterized?
The compound is typically synthesized via multi-step protocols involving cyclization and condensation reactions. For example, oxadiazole moieties are formed by cyclizing substituted benzoic acid hydrazides using phosphorus oxychloride at elevated temperatures (~120°C) . Key intermediates are characterized via NMR (e.g., δ 13.30 ppm for NH amide protons) and IR spectroscopy to confirm functional groups like amine/imine tautomers . Yield optimization often involves adjusting stoichiometric ratios and reaction times, as seen in a 72% yield protocol for a related pyrazole-acetamide .
Q. How is structural confirmation achieved post-synthesis?
X-ray crystallography is critical for resolving tautomeric forms (e.g., 50:50 amine/imine ratios observed in NMR) and confirming regiochemistry of substituents on the pyrazole and oxadiazole rings . Complementary techniques like high-resolution mass spectrometry (HRMS) validate molecular weight and purity .
Q. What preliminary biological activities have been explored for this class of compounds?
Derivatives with 1,2,4-oxadiazole and pyrazole cores are screened for anticancer and antimicrobial properties. For instance, analogs with chloro and methylphenyl substituents show moderate activity in anti-exudative assays, likely due to interactions with inflammatory targets . Initial screening often uses in vitro cell viability assays (e.g., MTT) at concentrations ranging from 1–100 µM .
Advanced Research Questions
Q. How can tautomerism (amine/imine) in the pyrazole ring be resolved experimentally?
Dynamic NMR and variable-temperature studies differentiate between slow-exchanging amine and imine forms. X-ray crystallography provides definitive proof, as seen in structures where hydrogen bonding stabilizes one tautomer . Solvent polarity adjustments (e.g., DMSO vs. CDCl) may also shift equilibrium, observable via NMR .
Q. What strategies improve synthetic yield and regioselectivity of the oxadiazole moiety?
Optimizing cyclization conditions (e.g., POCl as a catalyst) and pre-activating carboxylic acids with CDI (1,1'-carbonyldiimidazole) enhances oxadiazole formation efficiency . Microwave-assisted synthesis reduces reaction times from hours to minutes while maintaining >70% yields for similar triazole derivatives .
Q. How are structure-activity relationships (SAR) designed for this compound?
Systematic substitution of the 4-methylphenyl (oxadiazole) and 4-chlorophenyl (acetamide) groups is performed. For example:
Q. What computational methods predict electronic properties relevant to bioactivity?
Density Functional Theory (DFT) calculates HOMO-LUMO gaps to assess redox reactivity. For a related N-chlorophenyl acetamide, a HOMO-LUMO gap of ~4.5 eV suggests moderate electron donor-acceptor capacity, influencing interactions with enzymatic targets . Molecular Electrostatic Potential (MESP) maps identify nucleophilic/electrophilic sites for docking studies .
Q. How are spectral data contradictions (e.g., NMR vs. XRD) resolved?
Discrepancies between solution-state NMR and solid-state XRD data often arise from conformational flexibility. For example, XRD may reveal a planar oxadiazole ring, while NMR shows dynamic puckering in solution. Cross-validating with solid-state NMR or in silico molecular dynamics simulations reconciles these differences .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
